Beckmann Rearrangement: Hydride Migration vs. Alkyl Shift
Unlike cyclohexanone oxime, which undergoes a classical Beckmann rearrangement via alkyl group migration to yield a seven-membered nitrilium cation, cyclobutanone oxime (and cyclopentanone oxime) exclusively follows a hydride migration pathway . This mechanistic divergence is validated by ab initio calculations and solid-state FT-IR studies in cryogenic superacid matrices . The consequence is that cyclobutanone oxime generates aminoallyl cation intermediates rather than nitrilium species, leading to fundamentally different product distributions and enabling synthetic routes that are inaccessible with larger-ring oximes .
| Evidence Dimension | Beckmann rearrangement pathway |
|---|---|
| Target Compound Data | Hydride migration to form aminoallyl cation |
| Comparator Or Baseline | Cyclohexanone oxime: Classical Beckmann alkyl shift to seven-membered nitrilium cation |
| Quantified Difference | Qualitative mechanistic divergence (hydride vs. alkyl migration); confirmed by ab initio calculations and FT-IR in solid superacid matrices |
| Conditions | Reaction with strong Lewis acids in solid superacid cryogenic matrices; FT-IR spectroscopy and ab initio calculations (B3LYP/6-31G*) |
Why This Matters
Procurement of cyclobutanone oxime is essential for synthetic routes requiring hydride migration-derived intermediates; cyclohexanone oxime will not yield the same aminoallyl products.
